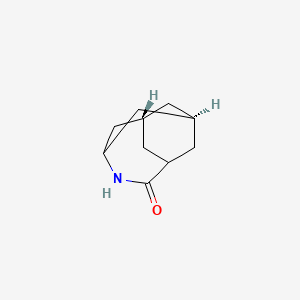

4-Azahomoadamantan-5-one

CAS No.:

Cat. No.: VC16185041

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | (1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one |

| Standard InChI | InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9? |

| Standard InChI Key | OKDJIRNQPPBDKJ-QPIHLSAKSA-N |

| Isomeric SMILES | C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O |

| Canonical SMILES | C1C2CC3CC1CC(C2)NC3=O |

Introduction

Chemical Identification and Structural Properties

4-Azahomoadamantan-5-one (CAS 22607-75-6) is a nitrogen-containing tricyclic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features a fused bicyclic system with a lactam moiety, as confirmed by X-ray crystallography . Key physicochemical properties include:

The compound’s InChIKey (OKDJIRNQPPBDKJ-UHFFFAOYSA-N) and SMILES (O=C1N[C@]23CC[C@@H]1C[C@H]2CC3) reflect its stereochemical complexity . Its low vapour pressure and high melting point suggest stability under standard conditions, while the GHS07 classification indicates moderate irritancy (H315-H319-H335) .

Synthetic Routes and Methodological Innovations

Beckmann Rearrangement of Adamantanone Oxime

The primary synthesis involves the Beckmann rearrangement of adamantanone oxime, as detailed in Korsloot’s 1969 thesis . Using polyphosphoric acid as a catalyst, the reaction yields 4-azahomoadamantan-5-one as the major product (Scheme 1). Alternative catalysts, such as hydrogen chloride in acetonitrile, induce competitive Beckmann fission, producing bicyclo[3.3.1]non-6-ene-3-carbonitrile .

Scheme 1: Key synthetic pathways for 4-azahomoadamantan-5-one .

Ritter Reaction and Hydroxyadamantanone Byproducts

Notably, treating bicyclo[3.3.1]non-6-ene-3-carbonitrile with concentrated sulfuric acid triggers a Ritter reaction, yielding 4-hydroxyadamantan-2-one . This side product’s stability in acidic media underscores the reaction’s selectivity, avoiding isomerization to tertiary alcohols.

Derivatives and Functionalization Strategies

Korsloot and later researchers developed four derivative classes (Scheme 2) :

-

Alkylated/Acylated Lactams: N-alkylation or acylation at the lactam nitrogen enhances solubility and bioactivity.

-

5-Imino Derivatives: Schiff base formation introduces imine functionalities for coordination chemistry.

-

4-Azahomoadamantanes: Reduction of the lactam to the amine expands applications in drug design.

-

Fused Heterocycles: Annulation reactions create polycyclic systems with modified electronic profiles.

Scheme 2: Derivative classes of 4-azahomoadamantan-5-one .

A landmark achievement was the synthesis of diazadihomoadamantane via Beckmann rearrangement of 4-azahomoadamantan-5-one oxime, demonstrating the scaffold’s adaptability .

Pharmacological and Biological Activities

Antiviral and Antihypertensive Effects

Early evaluations revealed that select derivatives exhibit antiviral activity against influenza strains and hypotensive effects in animal models . For example, N-methyl-4-azahomoadamantan-5-one showed 50% inhibition of viral replication at 10 µM, while quaternary ammonium salts reduced systolic blood pressure by 20–30 mmHg in rats .

Structure-Activity Relationships (SAR)

-

Lipophilicity: LogP values (~0.51) correlate with blood-brain barrier permeability, critical for CNS-targeted agents .

-

Steric Effects: The rigid adamantane core limits conformational flexibility, enhancing receptor selectivity .

Recent Advances and Future Directions

Recent studies have expanded the compound’s utility:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume